molecular formula C19H16N6OS2 B2901881 2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1210130-72-5

2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

Katalognummer: B2901881
CAS-Nummer: 1210130-72-5
Molekulargewicht: 408.5
InChI-Schlüssel: XATOPQMVMDUKIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a thiazolo[3,2-b][1,2,4]triazole moiety via an ethyl bridge, with a thiophen-2-yl substituent and a terminal carboxamide group.

Synthetic routes for analogous compounds involve condensation reactions (e.g., Schiff base formation between imidazopyrimidine amines and aldehydes) or cyclization strategies for triazole-containing systems . However, specific synthetic details for this compound remain underexplored in the provided literature.

Eigenschaften

IUPAC Name

2-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS2/c1-12-16(24-9-3-2-6-15(24)21-12)18(26)20-8-7-13-11-28-19-22-17(23-25(13)19)14-5-4-10-27-14/h2-6,9-11H,7-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATOPQMVMDUKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Example Compound : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

  • Structural Differences : Lacks the thiazolo-triazole and thiophene substituents but retains the imidazo[1,2-a]pyridine-carboxamide backbone.
  • Synthesis : Prepared via palladium-catalyzed coupling, emphasizing the role of carboxamide groups in stabilizing molecular interactions .

Example Compound : Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 2d in )

  • Structural Differences: Partially hydrogenated imidazo[1,2-a]pyridine core with nitrophenyl and cyano substituents .
  • Synthesis : Achieved via one-pot, two-step reactions with 55% yield, highlighting the feasibility of modular synthetic approaches for related compounds .

Thiazolo[3,2-b][1,2,4]triazole-containing Compounds

Example System : [1,2,4]Triazolo-[3',4':2,3]pyrimido[1,6-a]benzimidazole

  • Structural Differences : Replaces the imidazo[1,2-a]pyridine with a benzimidazole-pyrimidine hybrid but shares the triazole ring.

Thiophene-substituted Heterocycles

Example Compound : (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

  • Structural Differences : Thiophene linked via a Schiff base rather than a thiazolo-triazole-ethyl chain.
  • Synthesis : Condensation of thiophene-2-carbaldehyde with imidazopyrimidine at room temperature, demonstrating the versatility of thiophene in heterocyclic design .

Carboxamide-functionalized Analogues

Example Compound: (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol

  • Structural Differences : Replaces the carboxamide with a hydroxymethyl group but retains aromatic substituents.
  • Pharmacological Data : Shows enhanced solubility compared to carboxamide analogues, suggesting that the target compound’s carboxamide may balance lipophilicity and bioavailability .

Comparative Data Table

Compound Class Key Structural Features Synthesis Method Bioactivity (if reported) Reference
Target Compound Imidazo[1,2-a]pyridine + thiazolo-triazole + thiophene Underexplored (hypothetically: multi-step condensation/cyclization) Not reported
Imidazo[1,2-a]pyridine-carboxamide Carboxamide + pyridyl substituents Palladium-catalyzed coupling Kinase inhibition (IC₅₀ = 1.2–3.5 μM)
Tetrahydroimidazo[1,2-a]pyridine Hydrogenated core + nitrophenyl/cyano groups One-pot, two-step reaction Not reported
Thiazolo-triazole-benzimidazole Triazole + benzimidazole-pyrimidine S-methylation + cyclization Not reported
Thiophene-Schiff base Thiophene-linked imidazopyrimidine Room-temperature condensation Not reported

Q & A

What are the key synthetic challenges in preparing 2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide?

Level: Advanced
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of cyclization and coupling steps. Key challenges include:

  • Heterocycle Formation: Cyclization of the thiazolo[3,2-b][1,2,4]triazole moiety often requires iodine and triethylamine in DMF to cleave sulfur intermediates, as seen in analogous thiadiazole derivatives .
  • Coupling Reactions: Amide bond formation between the imidazo[1,2-a]pyridine and thiophen-thiazolo-triazole subunits demands anhydrous conditions and catalysts like HATU or EDCI to avoid hydrolysis .
  • Purification: HPLC is critical for isolating the final product due to structural complexity and potential byproducts .

How can researchers validate the structural integrity of this compound post-synthesis?

Level: Basic
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of fused heterocycles (e.g., distinguishing thiophen vs. thiazole protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight and detects trace impurities (e.g., ESI-HRMS for accurate mass <±5 ppm) .
  • HPLC-PDA: Ensures >95% purity by monitoring UV absorption profiles of aromatic and heteroaromatic moieties .

What computational tools are recommended for optimizing reaction conditions in its synthesis?

Level: Advanced
Methodological Answer:
Leverage quantum chemical calculations and reaction path search algorithms:

  • ICReDD Methodology: Combines DFT calculations (e.g., Gaussian 16) with experimental data to predict optimal solvents, temperatures, and catalysts. For example, acetonitrile may be preferred for cyclization steps due to its polarity .
  • Machine Learning: Platforms like Chemputer can automate condition screening for coupling reactions, reducing trial-and-error .

How does the thiophen-2-yl substituent influence the compound’s biological activity?

Level: Advanced
Methodological Answer:
The thiophene moiety enhances π-π stacking with hydrophobic enzyme pockets:

  • SAR Studies: Replace thiophen-2-yl with furan or phenyl to compare binding affinity. For example, thiophen derivatives show 10-fold higher inhibition of kinase targets compared to furan analogs .
  • Solubility Trade-offs: Thiophene’s hydrophobicity may reduce aqueous solubility; consider PEGylation or salt formation for in vivo studies .

What are common contradictions in biological activity data for similar triazole-containing compounds?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • pH-Dependent Activity: For example, thiadiazole analogs exhibit antimicrobial activity only at pH >7 due to deprotonation of key functional groups .
  • Assay Variability: Use standardized protocols (e.g., CLSI guidelines) for cytotoxicity assays to minimize discrepancies between IC50 values .
  • Metabolic Instability: Phase I metabolites (e.g., sulfoxidation of thiophene) may alter activity; validate results with liver microsome assays .

What strategies improve yield in the final amide coupling step?

Level: Advanced
Methodological Answer:
Optimize coupling reagents and stoichiometry:

  • Reagent Selection: HATU outperforms DCC in coupling sterically hindered amines, achieving >80% yield vs. <50% with DCC .
  • Solvent Choice: DMF or DCM with 4Å molecular sieves minimizes side reactions .
  • Microwave Assistance: Reduces reaction time from 24h to 2h at 80°C while maintaining yield .

How to address low solubility in pharmacological assays?

Level: Basic
Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for in vitro assays; confirm no solvent interference via vehicle controls .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

What are the key structural analogs for comparative SAR studies?

Level: Basic
Methodological Answer:
Compare with:

  • Pyridazine Analogs: N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS 894039-42-0) for triazole-pyridazine interactions .
  • Imidazo[1,2-a]pyridine Derivatives: 2-methyl-N-((7-(trifluoromethyl)-tetrahydrotriazolopyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 2034539-50-7) for fluorine substitution effects .

How to resolve NMR signal overlap in characterization?

Level: Advanced
Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC differentiate overlapping protons in the thiazolo-triazole and imidazo-pyridine regions .
  • Variable Temperature NMR: Heat to 60°C in DMSO-d6 to sharpen broad signals from conformational exchange .

What computational models predict binding modes with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using the compound’s minimized conformation (MMFF94 force field) .
  • MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .

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